4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole is a complex heterocyclic compound that features a unique combination of pyrrolo[3,4-b]pyridine and benzothiadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Mechanism of Action
Target of Action
Pyrrolopyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Therefore, it’s possible that this compound might interact with targets that also bind to purine bases, such as various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole typically involves multi-step reactions. One common approach is the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This method allows for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-b]quinolines: These compounds share a similar pyrrolo[3,4-b] scaffold but differ in their quinoline moiety.
Pyrrolopyrazines: These derivatives contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities.
Pyrroloindoles: These compounds feature a pyrrole ring fused with an indole ring and are known for their diverse biological activities.
Uniqueness
4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole is unique due to its combination of pyrrolo[3,4-b]pyridine and benzothiadiazole moieties, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-b]pyridin-6-ylsulfonyl)-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-21(19,12-5-1-4-10-13(12)16-20-15-10)17-7-9-3-2-6-14-11(9)8-17/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUYFUDCPWRKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=CC4=NSN=C43)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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